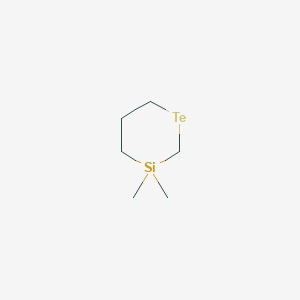![molecular formula C15H22IN B14578970 2-Methyl-2-phenyl-2-azaspiro[4.4]nonan-2-ium iodide CAS No. 61343-38-2](/img/structure/B14578970.png)
2-Methyl-2-phenyl-2-azaspiro[4.4]nonan-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-2-azaspiro[4.4]nonan-2-ium iodide is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
The synthesis of 2-Methyl-2-phenyl-2-azaspiro[4.4]nonan-2-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-phenyl-2-azaspiro[4.4]nonane with iodine in the presence of a suitable solvent. The reaction conditions, such as temperature and time, are optimized to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
2-Methyl-2-phenyl-2-azaspiro[4.4]nonan-2-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide under suitable conditions, leading to the formation of different halide derivatives.
Scientific Research Applications
2-Methyl-2-phenyl-2-azaspiro[4.4]nonan-2-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-2-azaspiro[4.4]nonan-2-ium iodide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-Methyl-2-phenyl-2-azaspiro[4.4]nonan-2-ium iodide can be compared with other spirocyclic compounds such as:
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
- 2-(2-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione
- 2-Methyl-2-(3-methylphenyl)-2-azaspiro[4.4]nonan-2-ium iodide
These compounds share similar spirocyclic structures but differ in their substituents and functional groups, leading to variations in their chemical and biological properties The uniqueness of 2-Methyl-2-phenyl-2-azaspiro[4
Properties
CAS No. |
61343-38-2 |
|---|---|
Molecular Formula |
C15H22IN |
Molecular Weight |
343.25 g/mol |
IUPAC Name |
2-methyl-2-phenyl-2-azoniaspiro[4.4]nonane;iodide |
InChI |
InChI=1S/C15H22N.HI/c1-16(14-7-3-2-4-8-14)12-11-15(13-16)9-5-6-10-15;/h2-4,7-8H,5-6,9-13H2,1H3;1H/q+1;/p-1 |
InChI Key |
JVYOLZWOPWRMBO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC2(C1)CCCC2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(4-Nitrophenoxy)carbonyl]amino}phenyl carbonochloridate](/img/structure/B14578902.png)
![(3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14578909.png)
![3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14578910.png)

![N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide](/img/structure/B14578938.png)

![O-Methyl-N-[3-(methylcarbamoyl)-5-nitrobenzoyl]-L-serine](/img/structure/B14578947.png)
![Butanoic acid, 2-[(2-naphthalenylamino)thioxomethyl]-3-oxo-, ethyl ester](/img/structure/B14578953.png)
![1,3-Diethyl-2-methylidene-2,3-dihydro-1H-thieno[2,3-d]imidazole](/img/structure/B14578956.png)

![1-Chloro-4-[4-[2,2-difluoro-1-(trifluoromethyl)vinyl]phenyl]benzene](/img/structure/B14578976.png)
![1-{1-[2-(7-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14578987.png)
